2-Chloro-6-fluoropyridine-4-sulfonyl chloride
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Overview
Description
2-Chloro-6-fluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2FNO2S and a molecular weight of 230.04 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
The synthesis of 2-Chloro-6-fluoropyridine-4-sulfonyl chloride involves several steps. One common method includes the reaction of 2-chloro-6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Chloro-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include boronic acids and palladium catalysts. The major products formed from these reactions are often complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex fluorinated pyridines, which are valuable in the development of pharmaceuticals and agrochemicals . In biology and medicine, fluorinated pyridines are explored for their potential as imaging agents in radiotherapy and as inhibitors in various biological pathways . The compound’s unique properties make it a versatile tool in industrial applications, particularly in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoropyridine-4-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms make the sulfonyl chloride group highly reactive, facilitating the formation of new bonds with nucleophiles . This reactivity is exploited in various synthetic applications to create complex molecules with desired biological activities .
Comparison with Similar Compounds
2-Chloro-6-fluoropyridine-4-sulfonyl chloride can be compared to other fluorinated pyridines, such as 6-fluoropyridine-2-sulfonyl chloride . While both compounds share similar reactivity due to the presence of fluorine and sulfonyl chloride groups, this compound is unique in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions . Other similar compounds include 2-chloro-4-fluoropyridine and 4-fluoropyridinone, which are also used in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H2Cl2FNO2S |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
2-chloro-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(12(7,10)11)2-5(8)9-4/h1-2H |
InChI Key |
NUUYQATWHKBYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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